

A Technical Guide to the Physical Properties of (-)-Menthylloxyacetic Acid

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Compound of Interest

Compound Name: (-)-Menthylloxyacetic acid

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Introduction

(-)-Menthylloxyacetic acid, a chiral carboxylic acid derived from (-)-menthol, serves as a crucial resolving agent in the separation of enantiomers. Its well-defined stereochemistry and chemical properties make it an invaluable tool in asymmetric synthesis and drug development, where the chirality of a molecule can dictate its pharmacological activity. This technical guide provides an in-depth overview of the core physical properties of **(-)-Menthylloxyacetic acid**, complete with experimental protocols and a workflow for its characterization.

Physical and Chemical Properties

The physical properties of **(-)-Menthylloxyacetic acid** are well-documented, providing essential data for its application in various chemical processes. These properties are summarized in the table below.

Property	Value	Conditions
Melting Point	52-55 °C	
Boiling Point	163-164 °C	at 10 mmHg
Specific Rotation	$[\alpha] = -92.5^\circ$	c = 4 in methanol, at 25°C, D-line of sodium
Density	1.01 g/mL	at 20 °C
Refractive Index	1.4672	at 20°C, D-line of sodium
Molecular Formula	C ₁₂ H ₂₂ O ₃	
Molecular Weight	214.30 g/mol	
Appearance	White to light yellow crystalline powder	

Experimental Protocols

Accurate determination of the physical properties of **(-)-Menthylloxyacetic acid** is paramount for its effective use. The following sections detail the standard experimental methodologies for characterizing this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method using a Melting Point Apparatus

- **Sample Preparation:** A small amount of finely powdered **(-)-Menthylloxyacetic acid** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially as the temperature approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase has transformed into a liquid (the end of melting) are recorded. This range is reported as the melting point.

Specific Rotation Measurement

As a chiral compound, **(-)-Menthylloxyacetic acid** rotates the plane of polarized light. The specific rotation is a characteristic physical constant.

Methodology: Polarimetry

- Solution Preparation: A solution of **(-)-Menthylloxyacetic acid** of a known concentration (c) is prepared in a suitable solvent (e.g., methanol). A typical concentration is 4 g per 100 mL.
- Polarimeter Calibration: The polarimeter is calibrated using a blank sample containing only the solvent.
- Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The observed optical rotation (α) is then measured.
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) are also recorded.

Solubility Assessment

While quantitative solubility data is not readily available, a qualitative assessment in various solvents is crucial for its application in reactions and purifications.

Methodology: Qualitative Solubility Test

- Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate).
- Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, measured amount (e.g., 10 mg) of **(-)-Menthylloxyacetic acid** is added.

- Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as "soluble," "sparingly soluble," or "insoluble." For acidic compounds like **(-)-Menthylloxyacetic acid**, solubility in aqueous bases (e.g., 5% NaOH, 5% NaHCO₃) and insolubility in aqueous acids (e.g., 5% HCl) can also be tested to confirm its acidic nature.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of **(-)-Menthylloxyacetic acid**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the menthyl group protons, the protons of the methylene group adjacent to the ether oxygen, and a broad singlet for the carboxylic acid proton, typically downfield (δ 10-13 ppm).^{[1][2]} The exact chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ 170-185 ppm).^{[1][3]}

Methodology: NMR Spectroscopy

- Sample Preparation: A small amount of **(-)-Menthylloxyacetic acid** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
- Data Acquisition: The NMR spectrum is acquired on a spectrometer, with standard parameters for ¹H and ¹³C NMR.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Menthylloxyacetic acid** will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band for the carboxylic acid is

expected in the region of 3300-2500 cm^{-1} , and a strong C=O stretching band around 1700-1725 cm^{-1} .^[1] C-O stretching and C-H stretching and bending vibrations will also be present.

Methodology: FT-IR Spectroscopy (Solid Sample)

- **Sample Preparation:** A thin film of the solid can be prepared by dissolving a small amount in a volatile solvent (e.g., methylene chloride), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[4] Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a disc.
- **Background Spectrum:** A background spectrum of the empty sample compartment or the pure KBr pellet is recorded.
- **Sample Spectrum:** The prepared sample is placed in the IR beam path, and the spectrum is recorded. The background is automatically subtracted by the instrument's software.

Mass Spectrometry (MS)

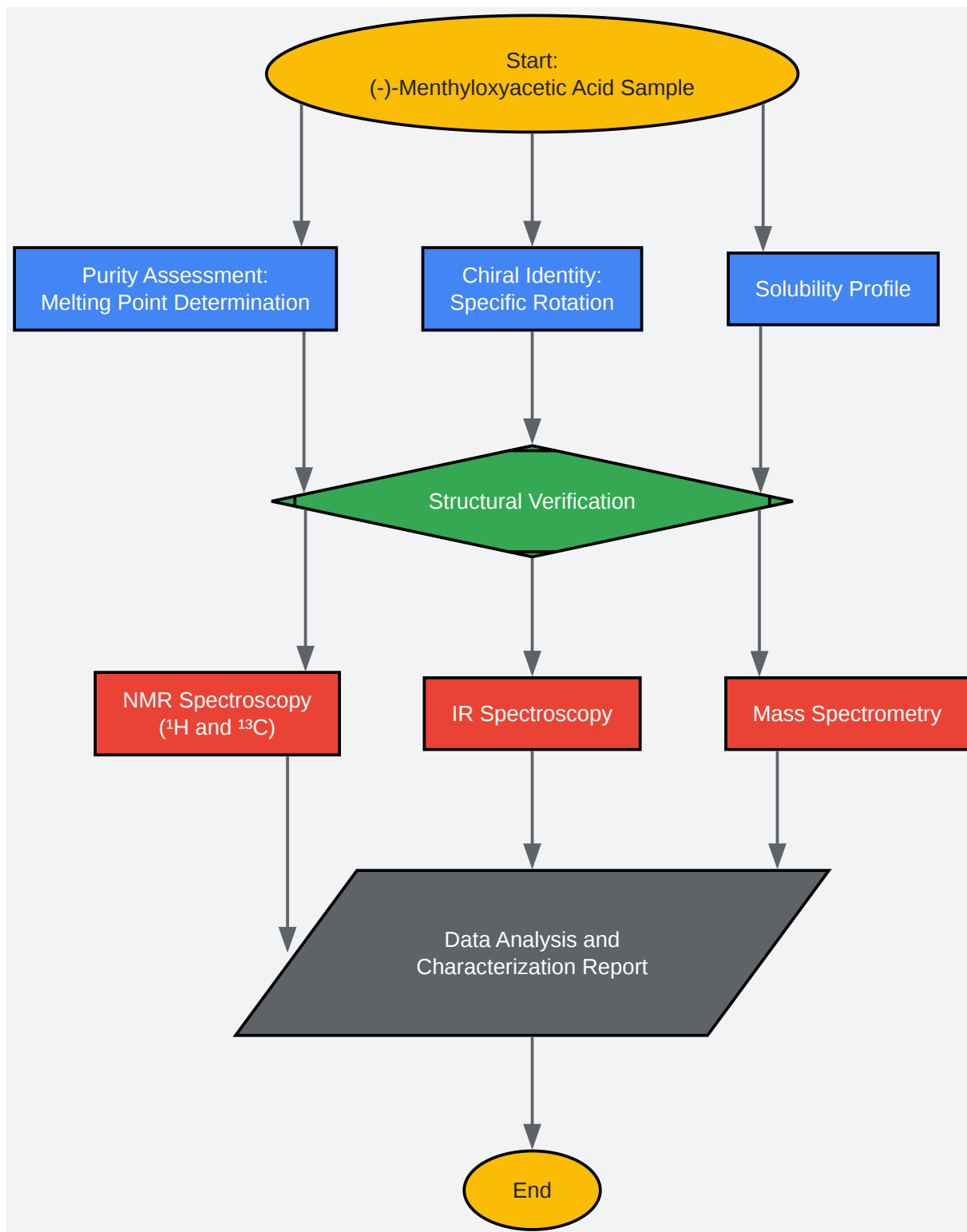
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Methodology: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate charged molecules.
- **Analysis:** The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks. For carboxylic acids, common fragmentation patterns include the loss of -OH (M-17) and -COOH (M-45) groups.^[5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive physical characterization of **(-)-Menthylloxyacetic acid**.



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Caption: Workflow for the physical characterization of **(-)-Menthylloxyacetic acid**.

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